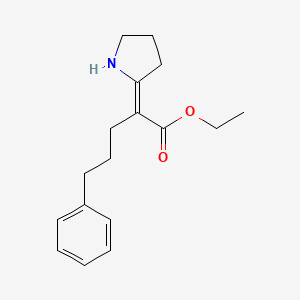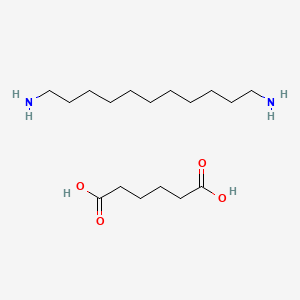
Hexanedioic acid;undecane-1,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid;undecane-1,11-diamine is a compound formed by the combination of hexanedioic acid and undecane-1,11-diamine. Undecane-1,11-diamine is a long-chain diamine with the formula C₁₁H₂₄N₂ . The combination of these two compounds results in a molecule with the formula C₁₇H₃₆N₂O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid . The reaction conditions involve the use of a catalyst, such as cobalt or manganese, and temperatures ranging from 50 to 70°C . Undecane-1,11-diamine can be synthesized through the hydrogenation of undecanenitrile .
Industrial Production Methods
The industrial production of hexanedioic acid involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by the purification of the resulting adipic acid . Undecane-1,11-diamine is produced on an industrial scale through the hydrogenation of undecanenitrile using a metal catalyst .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;undecane-1,11-diamine undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo condensation reactions with other carboxylic acids or amines to form polyamides.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, leading to the formation of amides or esters.
Common Reagents and Conditions
Condensation Reactions: Typically involve heating the compound with a carboxylic acid or amine in the presence of a catalyst.
Nucleophilic Acyl Substitution: Requires the presence of a nucleophile, such as an amine or alcohol, and may involve acidic or basic conditions.
Major Products Formed
Polyamides: Formed through condensation reactions with other carboxylic acids or amines.
Amides and Esters: Formed through nucleophilic acyl substitution reactions.
Scientific Research Applications
Hexanedioic acid;undecane-1,11-diamine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves its ability to form stable complexes with various molecules. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Similar Compounds
Hexanedioic Acid:
Undecane-1,11-diamine: A long-chain diamine used in the synthesis of polyamides and other polymers.
Uniqueness
Hexanedioic acid;undecane-1,11-diamine is unique due to its ability to form stable complexes with various molecules, making it useful in drug delivery systems and the development of new pharmaceuticals . Its combination of hexanedioic acid and undecane-1,11-diamine also allows for the synthesis of polyamides with unique properties .
Properties
CAS No. |
69175-20-8 |
|---|---|
Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
hexanedioic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
DGMZXOMIRKMHEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
52235-79-7 69175-20-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



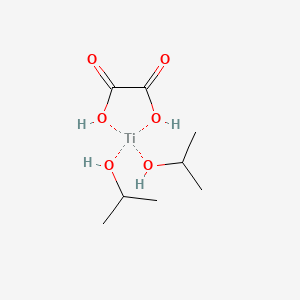

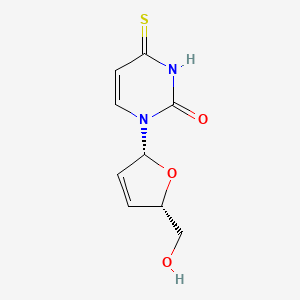
![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
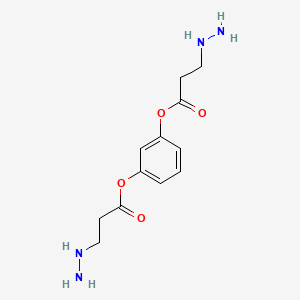
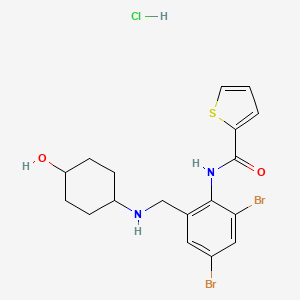

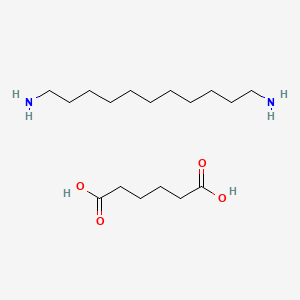
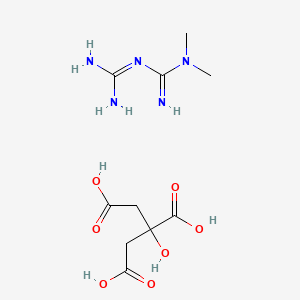
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
